molecular formula C12H13ClN2O3S B2834852 {2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol CAS No. 338962-56-4

{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol

Cat. No. B2834852
M. Wt: 300.76
InChI Key: NQCPUWJHDWIFIW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a sulfonyl group (-SO2-), a chlorobenzyl group, and a methanol group. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The sulfonyl group might be susceptible to nucleophilic attack, and the chlorine atom on the benzyl group could potentially be replaced in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of this compound involves multi-step chemical processes that result in various sulfonamide derivatives with potential antiviral activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid has been demonstrated, highlighting the compound's utility in generating sulfonamides with specific biological activities (Chen et al., 2010). Furthermore, the esterification of fatty acids by new ionic liquids as acid catalysts showcases the compound's role in facilitating esterification reactions, critical for producing biofuels and other industrial chemicals (Aghabarari et al., 2014).

Biological Applications

This compound has been explored for its potential as a selective COX-2 inhibitor, aiming to reduce the gastrointestinal adverse effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The design, synthesis, and structural elucidation of this molecule as a COX-2 inhibitor demonstrate its therapeutic potential in mitigating inflammation and pain with reduced side effects (Tabatabai et al., 2012).

Catalysis and Green Chemistry

The compound and its derivatives serve as catalysts in various chemical reactions. For example, imidazole-based zwitterionic-salts, including derivatives of this compound, have been identified as efficient organocatalysts for regioselective ring-opening of aziridines. This demonstrates the compound's utility in organic synthesis, especially in reactions that require high selectivity and efficiency (Ghosal et al., 2016).

properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfonyl]-3-methylimidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-15-11(7-16)6-14-12(15)19(17,18)8-9-2-4-10(13)5-3-9/h2-6,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCPUWJHDWIFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

{2-[(4-chlorobenzyl)sulfonyl]-1-methyl-1H-imidazol-5-yl}methanol

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